3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a piperidine ring attached to a thiadiazole ring
Mechanism of Action
Target of Action
Compounds with a similar piperidine nucleus have been found to interact with various targets, including enzymes and receptors, contributing to their diverse therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Piperidine derivatives have been reported to influence several biochemical pathways, depending on their specific targets .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Biochemical Analysis
Biochemical Properties
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. These interactions can lead to changes in gene expression and subsequent cellular responses. The compound’s ability to bind to specific targets makes it a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. These temporal effects are crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors determine the compound’s availability and effectiveness in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with piperidine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted piperidine or thiadiazole derivatives.
Scientific Research Applications
3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxylate and piperidinones share structural similarities.
Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole and 1,2,3-thiadiazole are structurally related.
Uniqueness: 3-(Piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-10-7(11-13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRXMQZWFQSOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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